molecular formula C14H30I2N2O4 B13764114 Trimethyl-[[6-oxo-6-[(trimethylazaniumyl)methoxy]hexanoyl]oxymethyl]azanium diiodide CAS No. 64048-56-2

Trimethyl-[[6-oxo-6-[(trimethylazaniumyl)methoxy]hexanoyl]oxymethyl]azanium diiodide

Cat. No.: B13764114
CAS No.: 64048-56-2
M. Wt: 544.21 g/mol
InChI Key: PIXBDAJCAOOONR-UHFFFAOYSA-L
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Description

Trimethyl-[[6-oxo-6-[(trimethylazaniumyl)methoxy]hexanoyl]oxymethyl]azanium diiodide is a chemical compound with the molecular formula C14H30I2N2O4 and a molecular weight of 544.208 g/mol . This compound is known for its unique structure, which includes two trimethylazaniumyl groups and a hexanoyl backbone. It is primarily used in scientific research and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes, followed by purification steps such as crystallization or distillation to isolate the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[[6-oxo-6-[(trimethylazaniumyl)methoxy]hexanoyl]oxymethyl]azanium diiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives. Substitution reactions can result in a variety of substituted products, depending on the nucleophile involved.

Scientific Research Applications

Trimethyl-[[6-oxo-6-[(trimethylazaniumyl)methoxy]hexanoyl]oxymethyl]azanium diiodide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Trimethyl-[[6-oxo-6-[(trimethylazaniumyl)methoxy]hexanoyl]oxymethyl]azanium diiodide involves its interaction with specific molecular targets and pathways. The compound’s trimethylazaniumyl groups can interact with negatively charged sites on biomolecules, influencing their structure and function. Additionally, the hexanoyl backbone can facilitate the compound’s incorporation into lipid membranes, affecting membrane dynamics and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Adipic acid ester of formocholine
  • Ammonium, adipoyldioxymethylbis(trimethyl-, diiodide)

Uniqueness

Trimethyl-[[6-oxo-6-[(trimethylazaniumyl)methoxy]hexanoyl]oxymethyl]azanium diiodide is unique due to its dual trimethylazaniumyl groups and hexanoyl backbone, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and versatility in various chemical and biological applications .

Properties

CAS No.

64048-56-2

Molecular Formula

C14H30I2N2O4

Molecular Weight

544.21 g/mol

IUPAC Name

trimethyl-[[6-oxo-6-[(trimethylazaniumyl)methoxy]hexanoyl]oxymethyl]azanium;diiodide

InChI

InChI=1S/C14H30N2O4.2HI/c1-15(2,3)11-19-13(17)9-7-8-10-14(18)20-12-16(4,5)6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

PIXBDAJCAOOONR-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(C)COC(=O)CCCCC(=O)OC[N+](C)(C)C.[I-].[I-]

Origin of Product

United States

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